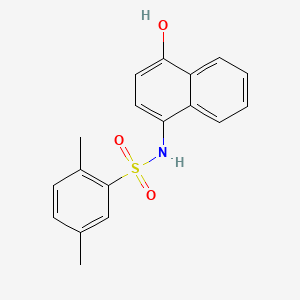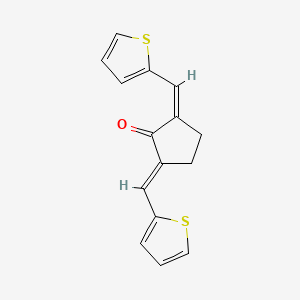
CCT007093
Overview
Description
Scientific Research Applications
CCT007093 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PPM1D and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate the role of PPM1D in cell cycle regulation, DNA damage response, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively kill cancer cells overexpressing PPM1D.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and compounds
Mechanism of Action
Target of Action
The primary target of CCT007093 is Protein Phosphatase 1D (PPM1D) , also known as Wip1 . PPM1D is a serine/threonine protein phosphatase involved in the regulation of cell stress response pathways, including the p38 MAPK pathway .
Mode of Action
This compound acts as an inhibitor of PPM1D/Wip1 . By inhibiting Wip1, this compound can activate the mTORC1 pathway . This interaction results in the up-regulation of the phosphorylation levels of mTOR at Ser2448, Ser2481, and Ser2159, and the phosphorylation levels of p70S6K (Thr389) and S6 (Ser235/236) in transfected HEK293T cell line .
Biochemical Pathways
The inhibition of Wip1 by this compound leads to the activation of the mTORC1 pathway . The mTORC1 pathway is a central regulator of cell growth and proliferation. Activation of this pathway can enhance hepatocyte proliferation, particularly after hepatectomy .
Pharmacokinetics
For instance, in vivo studies have shown that this compound (6.4 mg/kg) enhances liver regeneration and increases the survival rate of mice following major hepatectomy .
Result of Action
The inhibition of PPM1D by this compound has several cellular effects. In vitro, this compound significantly increases the phosphorylation levels of various proteins involved in the mTORC1 pathway . Additionally, this compound shows specificity for MCF-7 cells, reducing viability by 40% after 2 days with no observable effect on the growth of HeLa cells . In vivo, this compound enhances liver regeneration and increases the survival rate of mice following major hepatectomy .
Biochemical Analysis
Biochemical Properties
CCT007093 plays a significant role in biochemical reactions, particularly in the inhibition of protein phosphatase 1D (PPM1D) . This inhibition can activate the mTORC1 pathway and enhance hepatocyte proliferation after hepatectomy . The compound interacts with enzymes such as mTOR, p70S6K, and S6, leading to increased phosphorylation levels .
Cellular Effects
This compound has been observed to have specific effects on various types of cells. For instance, it shows specificity for MCF-7 cells, reducing their viability by 40% after 2 days with no observable effect on the growth of HeLa cells . It influences cell function by inducing P38 phosphorylation in MCF-7 cells, which are sensitive to PPM1D inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PPM1D inhibitor. It significantly increases the phosphorylation levels of mTOR at Ser2448, Ser2481, and Ser2159, and the phosphorylation levels of p70S6K (Thr389) and S6 (Ser235/236) are also up-regulated . This suggests that this compound exerts its effects at the molecular level through binding interactions with these biomolecules and changes in their phosphorylation states .
Dosage Effects in Animal Models
In animal models, this compound (at a dosage of 6.4 mg/kg) has been shown to enhance liver regeneration and increase the survival rate of mice following major hepatectomy .
Metabolic Pathways
This compound is involved in the mTORC1 pathway . By inhibiting PPM1D, it can activate this pathway and enhance hepatocyte proliferation .
Subcellular Localization
Given its role as a PPM1D inhibitor and its involvement in the mTORC1 pathway, it is likely that it localizes to areas of the cell where these proteins and pathways are active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCT007093 involves the formation of a thienylidene cyclopentanone structure. The key steps include the condensation of thiophene derivatives with cyclopentanone under specific reaction conditions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
CCT007093 primarily undergoes reactions typical of thienylidene cyclopentanone compounds. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclopentanone ring.
Substitution: Substitution reactions can take place at the thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .
Comparison with Similar Compounds
CCT007093 is unique in its specificity for PPM1D inhibition. Similar compounds include:
CCT137690: Another PPM1D inhibitor with a different chemical structure.
CCT036477: A compound with similar inhibitory effects on PPM1D but different pharmacokinetic properties.
CVT-10216: A structurally distinct compound that also targets PPM1D.
This compound stands out due to its potent inhibition of PPM1D and its ability to selectively induce apoptosis in cancer cells overexpressing this phosphatase .
Properties
IUPAC Name |
(2E,5E)-2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS2/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFZCKDPBMGECB-WGDLNXRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CS2)C(=O)C1=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176957-55-4 | |
| Record name | CCT007093 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CCT007093?
A1: this compound is a selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. [, ] This phosphatase is often overexpressed in various cancers, contributing to tumor development and resistance to therapies. [, ] By inhibiting WIP1, this compound interferes with its ability to dephosphorylate key proteins involved in cell cycle regulation, DNA damage response, and apoptosis, ultimately leading to the suppression of tumor cell growth. [, , ]
Q2: What are some of the downstream effects of this compound treatment in cancer cells?
A2: this compound treatment has been shown to:
- Increase p53 activity: WIP1 normally dephosphorylates and inactivates p53. By inhibiting WIP1, this compound restores p53 function, leading to cell cycle arrest, senescence, and apoptosis in cancer cells. [, , ]
- Enhance sensitivity to chemotherapy: Preclinical studies have shown that this compound can potentiate the effects of chemotherapeutic agents, such as paclitaxel, in breast cancer cells. []
- Reduce tumor growth and progression: In vivo studies utilizing xenograft models of various cancers, including glioblastoma and medulloblastoma, have demonstrated that this compound can significantly inhibit tumor growth and progression. [, ]
- Modulate the tumor immune microenvironment: Research suggests that this compound may influence the tumor immune microenvironment, particularly by impacting CD8+ T cell infiltration. []
Q3: Which types of cancers have been studied in relation to this compound treatment?
A3: Preclinical studies have investigated the potential of this compound in a range of cancers, including:
- Glioblastoma: this compound has shown promise in inhibiting cell proliferation, migration, and invasion in human glioblastoma cells, particularly in combination with UVC radiation. [, ]
- Breast cancer: Research indicates this compound can inhibit high glucose-induced breast cancer progression, potentially through its impact on WIP1 and p53 activity. [, ]
- Ovarian clear cell carcinoma: this compound has been identified as a potential therapeutic target in a subgroup of ovarian clear cell carcinomas characterized by PPM1D amplification. []
- Medulloblastoma: Studies suggest that this compound, alone or in combination with other agents, could be effective in treating SHH-active medulloblastomas. [, ]
- Lung adenocarcinoma: Research suggests this compound may have therapeutic potential in lung adenocarcinoma, particularly in cases with low JAK2 expression linked to tumor spread through air spaces. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


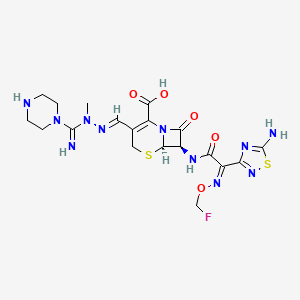



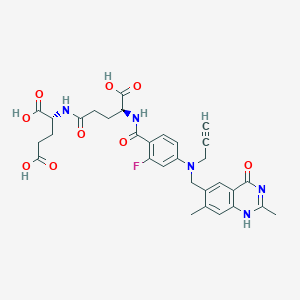
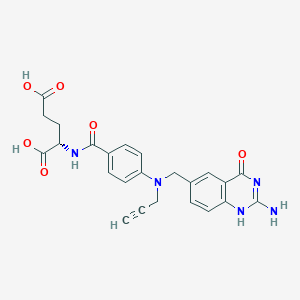
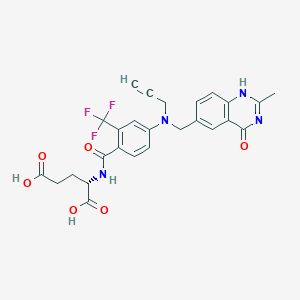

![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)
![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)
![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)

